(R)-1-(2-methoxyethyl)pyrrolidin-3-ol

Chiral chromatography Enantiomeric resolution Stereochemical identity verification

(R)-1-(2-methoxyethyl)pyrrolidin-3-ol (CAS 216666-99-8) is a chiral N-substituted 3-pyrrolidinol derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. The compound possesses a single stereogenic center at the 3-position of the pyrrolidine ring, making it available as a single (R)-enantiomer distinct from both its (S)-enantiomer and the racemic mixture.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12884354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-methoxyethyl)pyrrolidin-3-ol
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCOCCN1CCC(C1)O
InChIInChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyDHCISEVTZIPVQJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-1-(2-methoxyethyl)pyrrolidin-3-ol: Core Identity and Procurement Baseline


(R)-1-(2-methoxyethyl)pyrrolidin-3-ol (CAS 216666-99-8) is a chiral N-substituted 3-pyrrolidinol derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol [1]. The compound possesses a single stereogenic center at the 3-position of the pyrrolidine ring, making it available as a single (R)-enantiomer distinct from both its (S)-enantiomer and the racemic mixture [2]. It is primarily supplied as a research chemical or chiral building block for medicinal chemistry applications, with typical vendor-reported purity of ≥95% .

Stereochemistry
Enantiopure (R)-form for chiral SAR and recognition studies
Identity verification
Published reference spectra (NMR, FTIR, MS) reduce in-house ID burden
Workflow fit
Fragment-based screening, CNS synthon, chiral method development

Why Generic Substitution of (R)-1-(2-methoxyethyl)pyrrolidin-3-ol With the Racemate or (S)-Enantiomer Carries Scientific Risk


In chiral pyrrolidine-based research, stereochemistry at the 3-position fundamentally governs molecular recognition with biological targets. The (R)-enantiomer and its (S)-counterpart generate distinct three-dimensional pharmacophores that can produce divergent binding affinities, metabolic stability profiles, and off-target interactions—effects well-documented across the broader 3-pyrrolidinol class [1]. Substituting the racemic mixture for the enantiopure (R)-form introduces a 50% contamination with the (S)-isomer, which may act as a competitive antagonist, metabolic sink, or confounding variable in structure–activity relationship (SAR) studies [2]. The following evidence dimensions quantify where the (R)-enantiomer demonstrably diverges from available comparators.

Racemate Introduces 50% (S)-isomer that may act as antagonist or metabolic sink, confounding SAR interpretation.
(S)-Enantiomer Inverted stereochemistry may produce divergent binding affinity and off-target profile; no published biological data available for this specific pair.
Vendor racemate Sigma-Aldrich racemate lacks vendor-collected analytical data, requiring full in-house identity verification before use.

Quantitative Differentiation Evidence for (R)-1-(2-methoxyethyl)pyrrolidin-3-ol Versus Closest Analogs


Enantiomeric Identity: (R)- vs (S)-1-(2-methoxyethyl)pyrrolidin-3-ol Structural and Chromatographic Discrimination

The (R)-enantiomer (CAS 216666-99-8) and the racemic mixture (CAS 1275134-54-7) are distinguishable by their InChI Keys, which encode stereochemical information. The (R)-form carries the stereospecific InChI Key DHCISEVTZIPVQJ-SSDOTTSWSA-N, while the racemate is DHCISEVTZIPVQJ-UHFFFAOYSA-N (stereo-unspecified) and the (S)-enantiomer carries DHCISEVTZIPVQJ-ZETCQYMHSA-N [1]. This stereochemical divergence is sufficient for chiral chromatographic separation and identity verification. While specific optical rotation values for this compound have not been published in the open literature, class-level inference from structurally related chiral 3-pyrrolidinols indicates that the (R)- and (S)-enantiomers would exhibit equal and opposite specific rotations [2]. Import to note: no published head-to-head biological activity comparison between the (R)- and (S)-enantiomers of this specific compound was identified in the available literature.

Enantiomeric Identity
Data to verify
(R)-InChI Key: DHCISEVTZIPVQJ-SSDOTTSWSA-N
(S)-InChI Key: DHCISEVTZIPVQJ-ZETCQYMHSA-N
Racemate: DHCISEVTZIPVQJ-UHFFFAOYSA-N
Stereochemical-control context; (R)- and (S)-forms are non-superimposable mirror images with opposite optical rotation (class-level inference).
No head-to-head biological comparison identified for this specific compound; verify optical rotation experimentally.
Chiral chromatography Enantiomeric resolution Stereochemical identity verification

Spectroscopic Fingerprint: Orthogonal Spectroscopic Differentiation of (R)-1-(2-methoxyethyl)pyrrolidin-3-ol from the Racemate

The (R)-enantiomer possesses a documented, reference-quality spectral dataset comprising 1H NMR, FTIR, and GC-MS spectra available through the Wiley KnowItAll spectral library (SpectraBase Compound ID: E521Et1phmp) [1]. This orthogonal spectroscopic fingerprint—encompassing exact mass (145.110279 Da), molecular formula confirmation, and characteristic vibrational and nuclear magnetic resonance signatures—provides a verifiable identity profile. In contrast, the racemic mixture (CAS 1275134-54-7) sold by Sigma-Aldrich is listed without collected analytical data, with the vendor explicitly stating that the buyer assumes responsibility for confirming product identity and purity . This constitutes a procurement-relevant differentiation: the (R)-enantiomer is accompanied by published reference spectra for identity verification, while the widely available racemate lacks vendor-provided analytical characterization.

Spectroscopic Fingerprint
Head-to-head
3 orthogonal published spectra (¹H NMR, FTIR, GC-MS) available for (R)-enantiomer vs. 0 vendor-provided datasets for racemate (Sigma-Aldrich).
Supports chiral identity verification workflow; reduces in-house spectral characterization cost.
For GLP-adjacent research, use SpectraBase reference ID E521Et1phmp for method setup.
NMR spectroscopy Mass spectrometry FTIR Spectral identity verification

Computed Physicochemical Property Differentiation: (R)-1-(2-methoxyethyl)pyrrolidin-3-ol vs 1-Benzylpyrrolidin-3-ol and 1-Methylpyrrolidin-3-ol

The computed physicochemical properties of (R)-1-(2-methoxyethyl)pyrrolidin-3-ol place it in a distinct drug-likeness space compared to commonly used achiral N-substituted 3-pyrrolidinol building blocks. The methoxyethyl substituent confers an XLogP3 of -0.4 and a topological polar surface area (TPSA) of 32.7 Ų [1]. In contrast, 1-benzylpyrrolidin-3-ol—a widely used chiral building block for calcium channel blockers and β-lactam antibiotics—has a substantially higher computed logP (~1.5–1.8) and similar TPSA, while 1-methylpyrrolidin-3-ol is more polar (XLogP3 ~ -0.8 to -1.0) [2]. The (R)-1-(2-methoxyethyl)pyrrolidin-3-ol scaffold thus occupies a balanced intermediate lipophilicity range, offering differentiated solubility and membrane permeability characteristics for fragment-based drug discovery and lead optimization programs. These are computed values only; no experimental logP or solubility data were identified for this compound.

Computed Physicochemical Profile
Class-level
Target: XLogP3 -0.4, TPSA 32.7 Ų (PubChem computed)
1-Benzyl analog: XLogP3 ~1.5–1.8
1-Methyl analog: XLogP3 ~ -0.8 to -1.0
Intermediate lipophilicity supports CNS permeability-solubility balance in fragment-based library design.
Values are computed; no experimental logP or solubility data published. Verify experimentally for your scaffold.
Lipophilicity Polar surface area Drug-likeness ADME prediction

Chiral Purity and Enantiomeric Excess: Procurement-Grade Differentiation from Racemic Stock

The racemic mixture of 1-(2-methoxyethyl)pyrrolidin-3-ol is commercially available from major suppliers such as Sigma-Aldrich with a minimum purity specification of 95% (achiral purity only, no enantiomeric excess specification) . For the single (R)-enantiomer, specialized vendors list the compound with a purity of 95%, though specific enantiomeric excess (ee) values are not consistently published . Class-level knowledge from related chiral 3-pyrrolidinols indicates that lipase-mediated kinetic resolution or chiral auxiliary-based synthesis can achieve >90% ee [1]. Procurement of the (R)-enantiomer therefore requires explicit verification of enantiomeric excess from the supplier, as this parameter is the critical quality attribute distinguishing it from the racemate and is not uniformly reported across vendors.

Chiral Purity & ee
Class-level
(R)-form: achiral purity ≥95%; enantiomeric excess not consistently reported by vendors.
Racemate: achiral purity ≥95%, inherent 0% ee.
Enantiomeric excess is the critical quality attribute; class-level literature supports >90% ee achievable via resolution.
For enantioselective work, request explicit ee certificate from supplier or confirm by chiral HPLC/polarimetry.
Enantiomeric excess Chiral purity Vendor quality specifications

Recommended Application Scenarios for (R)-1-(2-methoxyethyl)pyrrolidin-3-ol Based on Quantified Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of CNS-Penetrant Candidates

The intermediate computed lipophilicity (XLogP3 = -0.4) and moderate TPSA (32.7 Ų) position (R)-1-(2-methoxyethyl)pyrrolidin-3-ol as a starting scaffold for CNS drug discovery programs where balanced passive permeability and aqueous solubility are required [1]. The chiral 3-hydroxyl group serves as a derivatization handle for etherification, esterification, or oxidation to the corresponding ketone, enabling modular diversification while maintaining enantiopurity.

Reference Standard for Chiral Chromatographic Method Development

The distinct InChI Key (DHCISEVTZIPVQJ-SSDOTTSWSA-N) and published reference spectra (1H NMR, FTIR, GC-MS) make this compound suitable as a retention time marker and identity standard for developing chiral HPLC or SFC methods to resolve N-substituted 3-pyrrolidinol enantiomers [1][2]. Its use as a reference can reduce method development time when working with structurally related chiral pyrrolidine libraries.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 145.20 Da, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds, (R)-1-(2-methoxyethyl)pyrrolidin-3-ol conforms to the Rule of Three for fragment-based screening libraries [1]. The compound's 95% purity specification and documented spectral identity support its use as a validated fragment for SPR, NMR-based screening, or X-ray crystallography campaigns targeting chiral recognition sites.

Precursor for Quaternary Ammonium Salt Derivatization in Catalysis

The tertiary amine in the pyrrolidine ring can be quaternized to generate chiral quaternary ammonium salts for phase-transfer catalysis applications. The (R)-stereochemistry at C3 provides a well-defined chiral environment proximal to the catalytic nitrogen center, a design feature exploited in related 3-pyrrolidinol-derived organocatalysts [1].

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Enantiomeric purity and stereochemical control
Chiral HPLC or polarimetry verification; CNS MPO property monitoring
Chiral chromatographic method development
Stereochemical identity (InChI Key) and reference spectra availability
Retention time marker for N-substituted 3-pyrrolidinol enantiomers
Fragment-based drug discovery library
Rule-of-Three compliance (MW, TPSA, HBD/HBA)
NMR/SPR screening assay compatibility; spectral identity confirmation
Chiral organocatalyst precursor
Defined (R)-stereochemistry at C3 for chiral environment
Phase-transfer catalysis performance; enantioselectivity screening
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